1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
Overview
Description
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride, also known as 4-MeO Phencyclidine and Methoxydine, is a white crystalline powder with a molecular formula of C18H27NO . It has a molecular weight of 309.9 .
Molecular Structure Analysis
The molecular structure of 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride is represented by the linear formula C18H28ClNO . The SMILES string is COC1=CC=C (C2 (N3CCCCC3)CCCCC2)C=C1.Cl .Physical And Chemical Properties Analysis
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride is a white crystalline solid . It has a molecular weight of 273.4 g/mol . The compound has a XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Analytical Reference Standard
4-Methoxy PCP (hydrochloride) is used as an Analytical Reference Standard . This means it serves as a benchmark in analytical chemistry, providing a basis for comparing and calibrating other substances.
Forensic Chemistry & Toxicology
The compound is used in the field of Forensic Chemistry & Toxicology . It can be used to detect and identify substances within a particular sample that may be illegal or harmful.
Hallucinogens Research
4-Methoxy PCP is classified as a hallucinogen , and it’s used in research related to hallucinogenic substances. This research can help scientists understand the effects of these substances on the human brain and consciousness.
Stimulants Research
This compound is also used in the study of stimulants . Researchers can use it to investigate the effects of stimulant drugs on the nervous system and behavior.
Dopamine Pathway Activation
Research has shown that 4-Methoxy PCP can produce rewarding and reinforcing effects through the activation of the mesolimbic dopamine pathway . This pathway is involved in the reward system of the brain, and its activation is associated with feelings of pleasure and reinforcement.
Alteration of Accumbal Proteins
4-Methoxy PCP has been found to alter the levels of certain proteins in the nucleus accumbens, including CREB, deltaFosB, and BDNF . These proteins play crucial roles in neuronal plasticity and learning, and their alteration could have significant implications for brain function.
Psychoactive Drug Research
As a psychoactive drug, 4-Methoxy PCP is used in research to understand the effects of such substances on the human mind and behavior . This can lead to important insights into mental health and the treatment of psychological disorders.
Mechanism of Action
Target of Action
4-Methoxy PCP, also known as 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride or 4-Methoxy Phencyclidine Hydrochloride, is a dissociative anesthetic drug . It primarily targets the σ-2 receptor , the NMDA receptor , and the serotonin transporter . The σ-2 receptor is involved in lipid transport and cell proliferation, the NMDA receptor plays a key role in synaptic plasticity and memory function, and the serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft .
Mode of Action
4-Methoxy PCP preferentially binds to the σ-2 receptor, with a Ki value of 143 nM, and less weakly binds to the NMDA receptor and serotonin transporter, with Ki values of 404 nM and 844 nM, respectively . This binding activity alters the normal functioning of these targets, leading to the drug’s psychoactive effects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It has been found to activate the mesolimbic dopamine pathway and alter the levels of CREB , deltaFosB , and BDNF in the nucleus accumbens . These changes can lead to rewarding and reinforcing effects .
Pharmacokinetics
It is known to be orally active, with some users requiring doses in excess of 100 mg for desired effects . Its bioavailability and ADME properties (Absorption, Distribution, Metabolism, and Excretion) are yet to be fully understood .
Result of Action
The molecular and cellular effects of 4-Methoxy PCP’s action include alterations in the levels of tyrosine hydroxylase, DRD1, DRD2, and dopamine, as well as that of p-CREB, deltaFosB, and BDNF . These changes can lead to various psychoactive effects, including dissociation .
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)cyclohexyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAFJNVLHWQLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858001 | |
Record name | 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy pcp (hydrochloride) | |
CAS RN |
2185-93-5 | |
Record name | 4-Methoxyphencyclidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2185-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYPHENCYCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9ADT7AW3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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